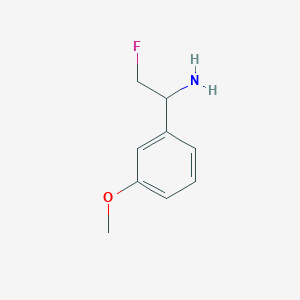

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 .

Synthesis Analysis

The synthesis of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is not explicitly mentioned in the search results. For more detailed synthesis procedures, it is recommended to refer to peer-reviewed papers or technical documents .Molecular Structure Analysis

The IUPAC name of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is 2-fluoro-1-(3-methoxyphenyl)ethan-1-amine . The InChI code is 1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 . The InChI key is ZFPZCGDSODIWIJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The specific chemical reactions involving “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” are not provided in the search results. For detailed chemical reaction analysis, it is recommended to refer to peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis

“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is utilized in the synthesis of novel Schiff bases through the Gewald synthesis technique. These bases are evaluated for their antimicrobial activity, with some derivatives showing excellent activity against various microbes, demonstrating its potential in developing new antimicrobial agents (Puthran et al., 2019).

Fluorinated Heterocyclic Compounds

The compound serves as a precursor in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing its versatility in creating fluorinated heterocyclic compounds, which are valuable in medicinal chemistry and material science (Shi, Wang, & Schlosser, 1996).

Anodic Methoxylation

It is involved in the anodic methoxylation of N-(fluoroethyl)amines, leading to the introduction of a methoxy group in a regioselective manner. This process highlights its application in synthetic organic chemistry, especially in the modification of molecules for pharmaceutical development (Fuchigami & Ichikawa, 1994).

Chiral Derivatization Agent

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine can be synthesized from styrene and used as a chiral derivatizing agent. This application is crucial for analytical chemistry, where it assists in distinguishing between enantiomers of various compounds by fluorine NMR, enhancing the analytical capabilities in pharmaceutical analysis (Hamman, 1989).

Fluorescent Labeling Reagent

The compound is foundational in the synthesis of novel fluorophores, like 6-methoxy-4-quinolone, which demonstrates strong fluorescence across a wide pH range. This application is particularly relevant in biomedical analysis, where it can serve as a fluorescent labeling reagent, offering a new tool for probing biological systems (Hirano et al., 2004).

Mecanismo De Acción

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the MSDS for detailed safety and hazard information .

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-1-(3-methoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPZCGDSODIWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CF)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)

![3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2674989.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)

![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)

![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)